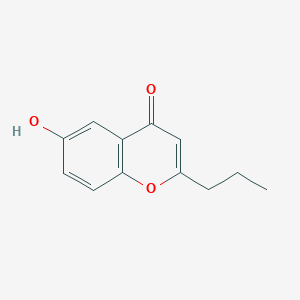

6-Hydroxy-2-propyl-4h-chromen-4-one

Description

Structure

3D Structure

Properties

CAS No. |

61546-60-9 |

|---|---|

Molecular Formula |

C12H12O3 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

6-hydroxy-2-propylchromen-4-one |

InChI |

InChI=1S/C12H12O3/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-7,13H,2-3H2,1H3 |

InChI Key |

FFTPFWQJOJCEGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C2=C(O1)C=CC(=C2)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 6 Hydroxy 2 Propyl 4h Chromen 4 One

Classical Approaches to Chromone (B188151) Ring System Synthesis

The traditional synthesis of the chromone scaffold, a key structural feature of 6-Hydroxy-2-propyl-4H-chromen-4-one, has long relied on thermal cyclization and condensation reactions. These methods, while foundational, often necessitate harsh reaction conditions.

Thermal Cyclization Methods

Thermal cyclization represents one of the earliest strategies for the formation of the chromone ring. This approach typically involves the intramolecular cyclization of a precursor molecule at elevated temperatures. A common precursor for such reactions is an o-aroyloxyacetoarone. The process is believed to proceed through a thermal Baker-Venkataraman rearrangement, where an aroyl ester of an o-hydroxyacetoarone rearranges to form a 1,3-diketone, which then undergoes cyclodehydration to yield the chromone. organic-chemistry.orgresearchgate.net For the synthesis of 6-Hydroxy-2-propyl-4H-chromen-4-one, a potential starting material would be the appropriate butyrate (B1204436) ester of 2',4'-dihydroxyacetophenone. Heating this precursor, often in a high-boiling solvent like glycerol, would induce the rearrangement and subsequent cyclization to furnish the desired product.

Condensation Reactions for Chromone Scaffold Formation

Condensation reactions are a cornerstone of chromone synthesis, providing versatile pathways to the chromone core. Two of the most prominent methods are the Baker-Venkataraman rearrangement and the Simonis chromone cyclization.

The Baker-Venkataraman rearrangement is a widely used method for synthesizing chromones and flavones. wikipedia.org It involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone. wikipedia.org This diketone intermediate is then cyclized under acidic conditions to afford the chromone ring. wikipedia.org To synthesize 6-Hydroxy-2-propyl-4H-chromen-4-one, one could start with 2,4-dihydroxyacetophenone. This would first be acylated with butyryl chloride to form 2-butyroxy-4-hydroxyacetophenone. Treatment of this ester with a base, such as potassium hydroxide, would induce the rearrangement to the corresponding 1-(2,4-dihydroxyphenyl)hexane-1,3-dione. Subsequent acid-catalyzed cyclodehydration would yield the target chromone. wikipedia.orguclan.ac.uk The reaction is known for its reliability in generating 1,3-diketones, which are crucial intermediates for various heterocyclic compounds. uclan.ac.uk

The Simonis chromone cyclization offers a more direct route, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of a condensing agent like phosphorus pentoxide or sulfuric acid. nih.gov For the target molecule, hydroquinone (B1673460) (1,4-dihydroxybenzene) could be reacted with ethyl butyrylacetate. The strong acid facilitates both the initial condensation and the subsequent cyclization to form the chromone ring. However, a potential side reaction in this process is the Pechmann condensation, which can lead to the formation of coumarin (B35378) isomers. nih.gov The choice of condensing agent and reaction conditions can influence the product distribution between the chromone and the coumarin. nih.gov

Modern Synthetic Pathways for 6-Hydroxy-2-propyl-4H-chromen-4-one

Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing the chromone framework. These modern pathways often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool in organic synthesis, and the construction of chromone derivatives is no exception. Palladium-catalyzed cross-coupling reactions, for example, have been employed for the synthesis of various chromone scaffolds. While a specific protocol for 6-Hydroxy-2-propyl-4H-chromen-4-one is not extensively documented, general methodologies can be adapted. For instance, a palladium-catalyzed carbonylative cyclization of an appropriately substituted o-iodophenol with a terminal alkyne could be a viable route. This would involve the reaction of 4-iodoresorcinol with 1-pentyne (B49018) in the presence of a palladium catalyst and carbon monoxide.

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, has gained significant traction for the enantioselective synthesis of complex molecules. In the context of chromone synthesis, organocatalytic Michael additions have been used to construct chiral chromene frameworks, which can be subsequently oxidized to chromones. nih.govresearchgate.net For the synthesis of a precursor to 6-Hydroxy-2-propyl-4H-chromen-4-one, an organocatalytic reaction between a substituted phenol and an α,β-unsaturated aldehyde or ketone could be envisioned. For example, the reaction of hydroquinone with an appropriate α,β-unsaturated carbonyl compound in the presence of a chiral amine catalyst could lead to a chiral dihydropyrano intermediate, which could then be further elaborated to the target chromone.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has revolutionized many chemical transformations by significantly reducing reaction times and often improving yields. psu.edunih.gov The synthesis of chromone derivatives has also benefited from this technology. researchgate.net Classical reactions, such as the Baker-Venkataraman rearrangement and subsequent cyclization, can be accelerated under microwave irradiation. chemmethod.com For the synthesis of 6-Hydroxy-2-propyl-4H-chromen-4-one, the condensation of 2,4-dihydroxyacetophenone with butyric anhydride (B1165640) or the cyclization of the corresponding 1,3-diketone intermediate could be performed in a microwave reactor. This approach often leads to cleaner reactions with easier work-up procedures compared to conventional heating methods. acs.orgnih.gov For instance, the synthesis of 4H-chromene derivatives has been achieved with high yields in short reaction times using microwave irradiation. beilstein-journals.org

Flow Chemistry Applications for 6-Hydroxy-2-propyl-4H-chromen-4-one Production

The application of continuous flow chemistry to the synthesis of chromone derivatives, including 6-Hydroxy-2-propyl-4H-chromen-4-one, presents significant advantages over traditional batch processing. This technology enables enhanced reaction control, improved safety, and greater scalability. While specific literature detailing the flow synthesis of 6-Hydroxy-2-propyl-4H-chromen-4-one is nascent, the principles can be extrapolated from established flow syntheses of related heterocyclic compounds. mdpi.com

Key reaction steps in chromone synthesis, such as the Claisen-Schmidt condensation to form chalcone (B49325) intermediates or the subsequent oxidative cyclization, are amenable to flow conditions. A hypothetical flow setup would involve pumping the starting materials, such as 2,5-dihydroxyacetophenone and a butyryl derivative, through heated microreactors or packed-bed reactors containing a solid-phase catalyst. This approach allows for precise control over temperature, pressure, and residence time, often leading to higher yields and purity while minimizing reaction times. mdpi.com The use of technologies like microwave-assisted continuous-flow organic synthesis (MACOS) has been shown to be effective for key bond-forming reactions in the synthesis of complex molecules, a strategy that could be adapted for this chromone. mdpi.com

Table 1: Comparison of Batch vs. Flow Chemistry for Chromone Synthesis (Hypothetical)

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Heat & Mass Transfer | Often inefficient, leading to hotspots and side products. | Superior, due to high surface-area-to-volume ratio. |

| Reaction Time | Hours to days. | Minutes to hours. |

| Scalability | Difficult, requires process re-optimization. | Straightforward, by running the system for longer periods. |

| Safety | Handling of large quantities of hazardous reagents. | Small reaction volumes minimize risk. |

| Product Purity | Often requires extensive purification. | Generally higher, reducing purification steps. |

Regioselective and Stereoselective Syntheses of Chromone Derivatives

Achieving the specific substitution pattern of 6-Hydroxy-2-propyl-4H-chromen-4-one requires precise control over the regioselectivity of the reactions.

Control of Hydroxyl Group Introduction at C-6

The introduction of the hydroxyl group at the C-6 position is typically dictated by the choice of the starting phenolic precursor. The most direct route involves starting with a phenol that already contains the desired substitution pattern. For 6-hydroxychromones, 2,5-dihydroxyacetophenone is an ideal starting material. ijrpc.com The Vilsmeier-Haack reaction, for instance, has been used to prepare 6-hydroxy-4-chromone-3-carbaldehydes from 2,5-dihydroxyacetophenone, demonstrating the viability of this precursor for accessing the 6-hydroxy scaffold. ijrpc.com

Another classical approach is the Baker-Venkataraman rearrangement. wordpress.com This method involves the acylation of a 2-hydroxyacetophenone (B1195853) derivative. To achieve the C-6 hydroxyl functionality, one would start with 2,5-dihydroxyacetophenone. The phenolic hydroxyl at position 2 is crucial for the subsequent cyclization to form the chromone ring, while the hydroxyl at position 5 of the acetophenone (B1666503) becomes the hydroxyl at position 6 of the final chromone product.

Regioselective Alkylation at C-2 with Propyl Moiety

The introduction of the propyl group at the C-2 position is generally accomplished during the construction of the chromone ring. One of the most common methods for synthesizing 2-substituted chromones is the acid-catalyzed cyclization of a 1-(2-hydroxyphenyl)-1,3-dione. tutorsglobe.com

To obtain a 2-propyl substituent, the synthesis would proceed as follows:

Esterification: The 2-hydroxyl group of 2,5-dihydroxyacetophenone is acylated with butyryl chloride (or butyric anhydride) in the presence of a base like pyridine (B92270).

Rearrangement: The resulting ester undergoes a base-catalyzed Baker-Venkataraman rearrangement to form the intermediate 1-(2,5-dihydroxyphenyl)-1,3-hexanedione.

Cyclization: This 1,3-diketone is then cyclized under acidic conditions (e.g., sulfuric acid in acetic acid) to yield 6-Hydroxy-2-propyl-4H-chromen-4-one. tutorsglobe.com

This sequence ensures that the propyl group from the butyryl chloride is regioselectively installed at the C-2 position of the chromone core.

Green Chemistry Principles in 6-Hydroxy-2-propyl-4H-chromen-4-one Synthesis

The integration of green chemistry principles is crucial for developing sustainable synthetic routes. nih.gov This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Solvent-Free Reaction Conditions

A significant advancement in the green synthesis of chromones is the use of solvent-free, or solid-state, reaction conditions. tandfonline.com The Claisen-Schmidt condensation to form chalcones, which are key precursors to chromones, can be effectively carried out by grinding the reactants together, sometimes with a solid catalyst, under thermal or microwave-assisted conditions. researchgate.netfrontiersin.org This approach dramatically reduces the use of volatile organic solvents, which are often toxic and difficult to recycle. tandfonline.com

For example, the synthesis of chromonyl chalcones has been reported under thermal solvent-free heating, resulting in good yields and an environmentally friendly process. tandfonline.com Similarly, microwave irradiation in the absence of a solvent has been used to synthesize flavones, a class of compounds closely related to chromones, with excellent yields in a matter of minutes. frontiersin.org These solvent-free methods are not only ecologically beneficial but also often lead to shorter reaction times and simpler product isolation. researchgate.net

Table 2: Examples of Green Synthesis Conditions for Chromone Precursors

| Reaction Type | Reactants | Conditions | Solvent | Yield | Reference |

| Chalcone Synthesis | 3-Formylchromone, Active Methyl Compounds | Thermal heating | Solvent-Free | Good | tandfonline.com |

| Chalcone Synthesis | Acetyl-benzofurans, Aldehydes | Zirconium chloride | Solvent-drop grinding | N/A | researchgate.net |

| Flavone (B191248) Synthesis | 2-Hydroxyacetophenones, Aromatic Aldehydes | Microwave irradiation, KOH | Solvent-Free | Excellent | frontiersin.org |

Catalyst Recycling and Sustainability

The sustainability of a synthetic process is greatly enhanced by the ability to recycle and reuse catalysts. In chromone synthesis, which often relies on acid, base, or metal catalysts, developing recyclable catalytic systems is a key area of research. specialchem.com Strategies include the use of heterogeneous catalysts, such as solid-supported acids or metals, which can be easily filtered off from the reaction mixture and reused. For instance, I₂-Al₂O₃ has been explored as a heterogeneous catalyst for flavone synthesis under microwave irradiation. bhu.ac.in

Another approach is the immobilization of homogeneous catalysts on solid supports like silica (B1680970) or polymers. nih.gov This combines the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous ones. A novel strategy involves the selective adsorption of a catalyst onto a tailor-made support after the reaction is complete, allowing for its separation from the product mixture and subsequent reuse by changing the solvent. nih.gov The development of organocatalysts that can be recovered and reused for multiple cycles, for example, through simple filtration after precipitation or extraction, also represents a promising avenue for sustainable chemical production. specialchem.com

Advanced Structural Characterization and Spectroscopic Elucidation of 6 Hydroxy 2 Propyl 4h Chromen 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise connectivity and spatial arrangement of atoms within a molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete structural assignment of 6-Hydroxy-2-propyl-4H-chromen-4-one can be achieved.

¹H NMR Spectral Interpretation for Proton Connectivity

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The expected signals for 6-Hydroxy-2-propyl-4H-chromen-4-one would be observed in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton at C5, ortho to the carbonyl group, is expected to be the most deshielded. The protons at C7 and C8 will show characteristic coupling patterns. The vinylic proton at C3 of the chromone (B188151) ring typically appears as a singlet. The propyl group at C2 will exhibit characteristic multiplets: a triplet for the terminal methyl group (H-3'), a sextet for the methylene (B1212753) group adjacent to the methyl group (H-2'), and a triplet for the methylene group attached to the chromone ring (H-1'). The hydroxyl proton at C6 would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

Predicted ¹H NMR Data Table for 6-Hydroxy-2-propyl-4H-chromen-4-one:

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.2 | s | - |

| H-5 | ~7.8 | d | ~2.5 |

| H-7 | ~7.2 | dd | ~8.5, 2.5 |

| H-8 | ~7.4 | d | ~8.5 |

| 6-OH | ~9.5 | br s | - |

| H-1' | ~2.6 | t | ~7.5 |

| H-2' | ~1.7 | sext | ~7.5 |

| H-3' | ~1.0 | t | ~7.5 |

¹³C NMR Chemical Shift Analysis for Carbon Skeleton

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbonyl carbon (C4) is expected to be the most downfield signal. The aromatic and vinylic carbons will resonate in the mid-field region, while the aliphatic carbons of the propyl group will appear in the upfield region.

Predicted ¹³C NMR Data Table for 6-Hydroxy-2-propyl-4H-chromen-4-one:

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~168 |

| C-3 | ~110 |

| C-4 | ~178 |

| C-4a | ~122 |

| C-5 | ~125 |

| C-6 | ~155 |

| C-7 | ~118 |

| C-8 | ~124 |

| C-8a | ~148 |

| C-1' | ~35 |

| C-2' | ~22 |

| C-3' | ~14 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Full Structural Assignment

Two-dimensional NMR techniques are crucial for confirming the complete and unambiguous structural assignment of 6-Hydroxy-2-propyl-4H-chromen-4-one.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the aromatic protons H-7 and H-8, and between the protons of the propyl group (H-1' with H-2', and H-2' with H-3'). chemsynthesis.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. fluorochem.co.uk It would confirm the assignments made in the ¹H and ¹³C NMR spectra, for example, linking the signal at ~6.2 ppm to the carbon at ~110 ppm (H-3 to C-3).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting the different fragments of the molecule. fluorochem.co.uk Key HMBC correlations would include:

The vinylic proton H-3 to carbons C-2, C-4, and C-4a.

The aromatic proton H-5 to C-4, C-6, C-7, and C-8a.

The methylene protons H-1' of the propyl group to C-2 and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the propyl group and the chromone ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. For 6-Hydroxy-2-propyl-4H-chromen-4-one, the molecular formula is C₁₂H₁₂O₃. The calculated exact mass would be compared to the experimentally determined mass to confirm the elemental composition.

Predicted HRMS Data for 6-Hydroxy-2-propyl-4H-chromen-4-one:

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₂H₁₃O₃⁺ | 205.0865 |

| [M+Na]⁺ | C₁₂H₁₂O₃Na⁺ | 227.0684 |

| [M-H]⁻ | C₁₂H₁₁O₃⁻ | 203.0708 |

Fragmentation Pattern Analysis in Electron Ionization (EI) and Electrospray Ionization (ESI) MS

The fragmentation pattern in mass spectrometry provides a fingerprint of the molecule and helps to confirm its structure.

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. Common fragmentation pathways for chromones involve cleavages of the heterocyclic ring and the substituents. A prominent fragmentation would be the loss of the propyl group. Other characteristic fragments would arise from retro-Diels-Alder (RDA) reactions of the chromone core. acs.org

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. Tandem MS (MS/MS) experiments on the parent ion would be used to induce fragmentation and obtain structural information. The fragmentation in ESI-MS/MS would likely involve the loss of small neutral molecules like CO and H₂O, as well as cleavage of the propyl side chain. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are instrumental in elucidating the functional groups and electronic nature of 6-Hydroxy-2-propyl-4H-chromen-4-one.

Characteristic Vibrational Modes in IR Spectroscopy (e.g., Carbonyl, Hydroxyl Stretching)

Infrared (IR) spectroscopy provides a detailed fingerprint of the vibrational modes within a molecule. For 6-Hydroxy-2-propyl-4H-chromen-4-one, the IR spectrum is characterized by distinct absorption bands corresponding to its key functional groups. The most prominent of these are the stretching vibrations of the carbonyl (C=O) and hydroxyl (O-H) groups.

The carbonyl group of the γ-pyrone ring typically exhibits a strong absorption band in the region of 1650-1600 cm⁻¹. This position can be influenced by conjugation with the aromatic ring and the presence of other substituents. The hydroxyl group attached to the chromene nucleus at the C6 position gives rise to a broad absorption band in the range of 3400-3200 cm⁻¹, characteristic of intermolecular hydrogen bonding.

Other significant vibrational modes include the C-O-C stretching of the pyran ring, aromatic C=C stretching, and the bending vibrations of the propyl group's C-H bonds. While specific experimental data for 6-Hydroxy-2-propyl-4H-chromen-4-one is not widely published, data from analogous compounds, such as 4-hydroxy-chromene-2-one derivatives, show a strong coumarin (B35378) moiety lactone C=O band at 1706-1699 cm⁻¹ and a broadened OH band in the 3437-3422 cm⁻¹ region. nih.gov

Table 1: Predicted Infrared (IR) Spectroscopy Data for 6-Hydroxy-2-propyl-4H-chromen-4-one

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretching (Phenolic) | 3400-3200 | Strong, Broad |

| C-H Stretching (Aromatic) | 3100-3000 | Medium |

| C-H Stretching (Aliphatic) | 2960-2850 | Medium-Strong |

| C=O Stretching (γ-Pyrone) | 1650-1600 | Strong |

| C=C Stretching (Aromatic) | 1600-1450 | Medium-Strong |

| C-O Stretching (Ether) | 1260-1180 | Strong |

Electronic Transitions and Chromophore Analysis via UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the chromophoric system of the molecule. The chromophore of 6-Hydroxy-2-propyl-4H-chromen-4-one is the entire chromen-4-one system, which is an extended conjugated system.

The UV-Vis spectrum of chromones typically displays two main absorption bands. These correspond to the π → π* transitions. For 6-Hydroxy-2-propyl-4H-chromen-4-one, these bands are expected to be influenced by the electronic effects of the hydroxyl and propyl substituents. The hydroxyl group, being an electron-donating group, is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted chromone.

Based on studies of related flavone (B191248) and chromone derivatives, the expected absorption maxima (λmax) would fall in the ranges of 240-280 nm and 300-360 nm. The exact positions of these bands are sensitive to the solvent polarity.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for 6-Hydroxy-2-propyl-4H-chromen-4-one

| Electronic Transition | Predicted Wavelength (λmax) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (Band I) | 300-360 nm | High |

| π → π* (Band II) | 240-280 nm | Moderate to High |

Single-Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Determination of Crystal Structure and Molecular Conformation

While a specific crystal structure for 6-Hydroxy-2-propyl-4H-chromen-4-one is not publicly available, analysis of closely related compounds, such as 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one, provides a strong basis for predicting its crystallographic properties. researchgate.net It is anticipated that 6-Hydroxy-2-propyl-4H-chromen-4-one would crystallize in a common space group, such as P2₁/c or P-1.

The analysis would reveal the planarity of the chromen-4-one ring system and the conformation of the propyl group. The bond lengths and angles within the chromone core would be consistent with its aromatic and conjugated character. For instance, the C=O bond length would be shorter than a typical C-O single bond but slightly longer than a simple ketone C=O bond due to resonance.

Table 3: Predicted Crystallographic Data for 6-Hydroxy-2-propyl-4H-chromen-4-one

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per Unit Cell (Z) | 2 or 4 |

Intermolecular Interactions and Crystal Packing

The crystal packing of 6-Hydroxy-2-propyl-4H-chromen-4-one would be primarily governed by intermolecular hydrogen bonds and van der Waals forces. The phenolic hydroxyl group is expected to be a key player in forming hydrogen bond networks, likely with the carbonyl oxygen of an adjacent molecule. This O-H···O hydrogen bonding is a common feature in the crystal structures of hydroxy-substituted chromones and contributes significantly to the stability of the crystal lattice. researchgate.net

Biological Activities and Mechanistic Studies of 6 Hydroxy 2 Propyl 4h Chromen 4 One

Antioxidant Mechanisms of Action

The antioxidant potential of chromen-4-one derivatives is a cornerstone of their therapeutic interest. This activity is primarily attributed to their chemical structure, which enables them to neutralize harmful reactive oxygen species (ROS).

The capacity of a compound to scavenge free radicals is a direct measure of its antioxidant strength. This is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Oxygen Radical Absorbance Capacity (ORAC) tests. nih.gov Flavonoids, a class of compounds that includes chromen-4-ones, have demonstrated significant activity in these assays. nih.gov The presence of hydroxyl groups on the aromatic ring is crucial for this activity, as they can donate a hydrogen atom to a free radical, thereby neutralizing it. The radical scavenging activity of flavonoids is dependent on their structure, particularly the arrangement of hydroxyl groups. nih.gov

To illustrate the typical antioxidant screening of chromen-4-one derivatives, the following table presents hypothetical data based on the known activities of related compounds.

| Assay | Method | Endpoint | Representative IC50/Trolox Equivalents |

| DPPH | Spectrophotometry | Measures the discoloration of the DPPH radical solution | 10-100 µM |

| ABTS | Spectrophotometry | Measures the reduction of the ABTS radical cation | 5-50 µM |

| ORAC | Fluorometry | Measures the inhibition of peroxyl radical-induced oxidation | 1-5 Trolox Equivalents |

Note: This table is for illustrative purposes and does not represent actual data for 6-Hydroxy-2-propyl-4H-chromen-4-one.

Beyond direct scavenging, antioxidants can also influence the production of ROS within cells. Cellular models of oxidative stress are crucial for understanding these effects. nih.gov Studies have shown that certain antioxidant compounds can reduce the generation of ROS induced by various stimuli. mdpi.com For instance, in cellular models, antioxidants can mitigate the increase in ROS levels, which are implicated in various pathologies. mdpi.com The mechanism often involves the stabilization of cellular membranes and the protection of mitochondria, the primary sites of ROS production. mdpi.com

The body possesses its own sophisticated antioxidant defense system, which includes enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). mdpi.com SOD is a crucial enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. mdpi.commedchemexpress.com GPx, on the other hand, is a key enzyme in the detoxification of hydrogen peroxide and lipid hydroperoxides. Some antioxidant compounds have been shown to enhance the activity of these endogenous enzymes, thereby bolstering the cell's natural defenses against oxidative stress. medchemexpress.comnih.gov This interaction represents an indirect but powerful antioxidant mechanism.

Anti-Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. Chromen-4-one derivatives have been investigated for their potential to modulate inflammatory pathways. nih.govmdpi.com

During inflammation, cells produce various signaling molecules known as pro-inflammatory mediators. Nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) are two such mediators that play a central role in the inflammatory process. nih.govnih.gov Overproduction of NO and PGE2 can lead to tissue damage. Numerous studies have demonstrated that flavonoid derivatives can inhibit the production of these mediators in inflammatory models, such as lipopolysaccharide (LPS)-stimulated macrophages. mdpi.commdpi.com This inhibition is a key indicator of a compound's anti-inflammatory potential.

The following table provides a representative overview of the inhibitory effects of chromen-4-one derivatives on these mediators.

| Mediator | Cellular Model | Stimulus | Representative IC50 |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | 5-25 µM |

| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | LPS | 10-50 µM |

Note: This table is for illustrative purposes and does not represent actual data for 6-Hydroxy-2-propyl-4H-chromen-4-one.

The production of NO and PGE2 is catalyzed by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. nih.gov The expression of these enzymes is typically low in resting cells but is rapidly induced in response to inflammatory stimuli. A key mechanism of anti-inflammatory action for many compounds is the inhibition of the activity or expression of iNOS and COX-2. nih.govnih.gov By targeting these enzymes, chromen-4-one derivatives can effectively reduce the production of pro-inflammatory mediators at their source. mdpi.comnih.gov

Suppression of Cytokine Production (e.g., TNF-α, IL-6, IL-1β)

No studies were identified that specifically examined the effect of 6-Hydroxy-2-propyl-4H-chromen-4-one on the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), or interleukin-1beta (IL-1β). While other chromene derivatives have shown modulation of inflammatory cytokines nih.gov, this data is not specific to the requested compound.

Interference with NF-κB Signaling Pathway

There is no available research detailing the interaction of 6-Hydroxy-2-propyl-4H-chromen-4-one with the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammation and cell survival, and its modulation by various compounds is an active area of research nih.govnih.govplos.orgepa.gov. However, specific studies on 6-Hydroxy-2-propyl-4H-chromen-4-one are absent.

Anticancer Potential in Pre-clinical Models

While the anticancer potential of the broader 4H-chromen-4-one class of compounds has been documented nih.govnih.gov, specific pre-clinical data for 6-Hydroxy-2-propyl-4H-chromen-4-one is not present in the scientific literature.

Inhibition of Cancer Cell Proliferation and Viability

No studies have been published that report on the inhibition of cancer cell proliferation or viability specifically by 6-Hydroxy-2-propyl-4H-chromen-4-one. Research on other chromene derivatives has indicated antiproliferative effects against various cancer cell lines acs.org.

Induction of Apoptosis in Cancer Cell Lines (Caspase Activation, Mitochondrial Pathway)

The induction of apoptosis, including the activation of caspases and the involvement of the mitochondrial pathway, has been observed with other chromene derivatives nih.govnih.gov. However, there is no specific research demonstrating these effects for 6-Hydroxy-2-propyl-4H-chromen-4-one.

Cell Cycle Arrest Mechanisms

Mechanisms of cell cycle arrest have been elucidated for some chromene compounds, but not for 6-Hydroxy-2-propyl-4H-chromen-4-one.

Anti-Angiogenic Properties (e.g., Inhibition of HUVEC Migration)

The anti-angiogenic properties of certain chromene derivatives have been investigated, but no such studies have been conducted on 6-Hydroxy-2-propyl-4H-chromen-4-one.

Antimicrobial Efficacy

Specific studies detailing the antimicrobial efficacy of 6-Hydroxy-2-propyl-4H-chromen-4-one are not found in current scientific databases. The chromone (B188151) scaffold is present in many natural and synthetic molecules that exhibit biological activity; however, extrapolation of these activities to the specific title compound is not scientifically valid without direct experimental evidence. nih.govacs.org

Antibacterial Activity Against Pathogenic Strains (Gram-Positive and Gram-Negative)

No published research data exists on the antibacterial activity of 6-Hydroxy-2-propyl-4H-chromen-4-one against either Gram-positive or Gram-negative pathogenic bacteria. Therefore, information regarding its spectrum of activity or minimum inhibitory concentrations (MICs) is unavailable.

Antifungal Properties Against Yeast and Filamentous Fungi

There is no available scientific information regarding the antifungal properties of 6-Hydroxy-2-propyl-4H-chromen-4-one against any species of yeast or filamentous fungi.

Antiviral Effects (e.g., Inhibition of Viral Replication)

The potential antiviral effects of 6-Hydroxy-2-propyl-4H-chromen-4-one have not been investigated in any published study. There is no data on its ability to inhibit the replication of any viruses.

Mechanisms of Membrane Disruption or Enzyme Inhibition

In the absence of any demonstrated antimicrobial activity, the potential mechanisms of action for 6-Hydroxy-2-propyl-4H-chromen-4-one, such as membrane disruption or specific enzyme inhibition, remain unstudied and unknown.

Neuroprotective Effects

There is a lack of scientific studies exploring the neuroprotective effects of 6-Hydroxy-2-propyl-4H-chromen-4-one. No research has been published concerning its potential to protect neuronal cells from damage induced by toxins, oxidative stress, or other pathological conditions.

While the chromone chemical family is a rich source of biologically active compounds, 6-Hydroxy-2-propyl-4H-chromen-4-one remains an uninvestigated molecule in the context of the biological activities specified. The absence of research into its effects on autophagy, microbial pathogens, and neuronal cells indicates a clear gap in the current scientific knowledge. Future research is required to determine if 6-Hydroxy-2-propyl-4H-chromen-4-one possesses any of the therapeutic properties found in other members of the chromone class.

Protection Against Oxidative Stress in Neuronal Cells

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological factor in a variety of neurodegenerative diseases. The structural features of 6-Hydroxy-2-propyl-4H-chromen-4-one, particularly the phenolic hydroxyl group at the 6-position, suggest a potent antioxidant capacity.

Research on related chromene derivatives has substantiated the neuroprotective effects of this chemical class against oxidative insults. For instance, studies on N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) have shown its ability to inhibit excitotoxic neuronal cell damage and potently suppress intracellular ROS generation induced by glutamate (B1630785) or NMDA. nih.gov Similarly, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), a compound with a related 6-hydroxy substituted heterocyclic core, has demonstrated significant neuroprotective effects in a rat model of cerebral ischemia/reperfusion by mitigating oxidative stress markers. nih.gov These findings support the hypothesis that 6-Hydroxy-2-propyl-4H-chromen-4-one likely shares these antioxidant and neuroprotective properties, helping to preserve neuronal integrity in the face of oxidative challenges. The mechanism of action is thought to involve direct scavenging of free radicals and modulation of endogenous antioxidant pathways.

Attenuation of Neuroinflammation

Neuroinflammation is another critical component in the pathogenesis of neurodegenerative disorders. The inflammatory cascade in the central nervous system involves the activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines and other inflammatory mediators that can exacerbate neuronal damage.

Derivatives of 4H-chromen-4-one have been shown to possess significant anti-inflammatory properties. Research on a series of 2-phenyl-4H-chromen-4-one compounds has revealed their capacity to suppress inflammation by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov This inhibition leads to the downregulation of key inflammatory molecules such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, the related compound DHQ has been observed to inhibit inflammation by reducing the activity of myeloperoxidase and the expression of interleukins. nih.gov These collective findings strongly suggest that 6-Hydroxy-2-propyl-4H-chromen-4-one could exert anti-neuroinflammatory effects, thereby protecting neurons from the detrimental consequences of an overactive inflammatory response in the brain.

Modulation of Neurotransmitter Systems

One area of interest is the interaction with sigma receptors, which are involved in the regulation of several neurotransmitter systems. A study on 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones identified these compounds as potent ligands for both sigma-1 and sigma-2 receptors. This interaction suggests a potential mechanism by which 6-Hydroxy-2-propyl-4H-chromen-4-one could influence neurotransmission and provide neuroprotection. While not a chromenone, the D2/D3 receptor agonist (+)-4-Propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b] sci-hub.senih.govoxazin-9-ol (PHNO) shares the propyl and hydroxyl functional groups, hinting at the potential for related structures to interact with dopamine (B1211576) receptors. nih.gov

Other Biological Activities

Beyond its neuroprotective potential, the chemical structure of 6-Hydroxy-2-propyl-4H-chromen-4-one imparts a range of other biological activities that are of significant therapeutic interest.

Enzyme Inhibition or Activation (e.g., Kinases, Esterases)

The 4H-chromen-4-one scaffold has been identified as a versatile platform for the development of enzyme inhibitors.

Kinase Inhibition: Derivatives of 4H-chromen-4-one have been discovered as a new class of inhibitors for Rho-associated coiled-coil containing protein kinases (ROCK). sci-hub.se One of the most active compounds identified, 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl), demonstrated excellent selectivity for ROCK I and ROCK II over a large panel of other kinases. nih.gov Furthermore, novel flavonoid compounds based on the chromen-4-one structure have been synthesized and evaluated as inhibitors of protein kinase CK2, a potential drug target for a variety of diseases including cancer and inflammatory disorders. nih.gov

Esterase Inhibition: While direct studies on the esterase inhibitory activity of 6-Hydroxy-2-propyl-4H-chromen-4-one are limited, the broader class of flavonoids and related phenolic compounds are known to inhibit various esterases, including acetylcholinesterase (AChE), which is a key target in Alzheimer's disease therapy.

Below is a table summarizing the inhibitory activities of some related chromen-4-one derivatives against various enzymes.

| Compound/Derivative Class | Target Enzyme | IC50/Ki Value | Reference |

| 4H-chromen-4-one derivatives | ROCK I | Varies | sci-hub.se |

| 4H-chromen-4-one derivatives | ROCK II | Varies | nih.gov |

| 2-(4'-hydroxynaphthyl) chromen-4-one | CK2 | IC50: 0.45 µM | nih.gov |

| 2-(4-hydroxyphenyl)-4H-chromen-4-one | CK2 | IC50: 0.33 µM | nih.gov |

Modulation of Receptor Ligand Interactions

As mentioned previously, chromenone derivatives have shown affinity for sigma receptors. The study on 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones demonstrated that these compounds can act as potent sigma-1 and sigma-2 receptor ligands. This modulatory activity at these receptors can influence a variety of cellular functions, including calcium signaling, ion channel function, and cell survival pathways, further contributing to the neuroprotective profile of this compound class.

Immunomodulatory Effects

The anti-inflammatory activities of 6-Hydroxy-2-propyl-4H-chromen-4-one, as discussed in the context of neuroinflammation, are a key aspect of its broader immunomodulatory effects. By inhibiting key signaling pathways such as the TLR4/MAPK pathway and reducing the production of pro-inflammatory cytokines, this compound can modulate the immune response. nih.gov This activity is not limited to the central nervous system and suggests potential applications in a range of inflammatory conditions.

A comprehensive search of scientific literature did not yield specific studies focused on the anti-diabetic mechanisms of 6-Hydroxy-2-propyl-4H-chromen-4-one, including its effects on glucose uptake or α-glucosidase inhibition. Consequently, detailed research findings and corresponding data tables on this particular compound's anti-diabetic activities are not available in the public domain.

Therefore, the requested article section "5.6.4. Anti-diabetic Mechanisms (e.g., Glucose Uptake, α-Glucosidase Inhibition)" cannot be generated based on current scientific evidence. Further research would be necessary to investigate and characterize the potential anti-diabetic properties of 6-Hydroxy-2-propyl-4H-chromen-4-one.

Structure Activity Relationship Sar Studies of 6 Hydroxy 2 Propyl 4h Chromen 4 One Derivatives

Impact of Substitutions at the Chromone (B188151) C-6 Position (Hydroxyl Group)

The hydroxyl group at the C-6 position of the chromone ring is a critical determinant of biological activity, primarily due to its ability to participate in hydrogen bonding and its potential for modification.

Alkylation of the C-6 hydroxyl group to form ether derivatives has been shown to modulate the pharmacological profile of chromones. For instance, a study on 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones revealed that these modifications influence the affinity for sigma (σ) receptors, which are implicated in various neurological disorders. nih.gov The nature of the terminal amine and the length of the alkyl linker are key factors in this interaction.

A series of 6-(aminoalkoxy)-4H-chromen-4-ones were synthesized and evaluated for their binding affinity to σ1 and σ2 receptors. The findings indicate that the majority of these compounds are potent and selective σ1 receptor ligands. nih.gov For example, 6-((5-morpholinopentyl)oxy)-4H-chromen-4-one demonstrated significant affinity for the σ1 receptor. nih.gov This suggests that etherification of the C-6 hydroxyl group can impart new biological activities, and the nature of the substituent at the end of the alkyl chain is crucial for receptor interaction.

| Compound | Linker Length | Terminal Amine | σ1 Receptor Affinity (Ki, nM) |

| 6-((2-morpholinoethyl)oxy)-4H-chromen-4-one | 2 | Morpholine | - |

| 6-((3-morpholinopropyl)oxy)-4H-chromen-4-one | 3 | Morpholine | - |

| 6-((4-morpholinobutyl)oxy)-4H-chromen-4-one | 4 | Morpholine | - |

| 6-((5-morpholinopentyl)oxy)-4H-chromen-4-one | 5 | Morpholine | Potent |

| 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one | 3 | Azepane | 27.2 |

Data inferred from studies on related 6-alkoxy-4H-chromen-4-ones. Specific values for the 2-propyl derivative are not available.

The phenolic hydroxyl group is a well-established pharmacophore that contributes significantly to the antioxidant and anti-inflammatory properties of many compounds. nih.gov Phenolic compounds can act as potent free radical scavengers, a property conferred by the ability of the hydroxyl group to donate a hydrogen atom to stabilize free radicals. nih.gov The stability of the resulting phenoxyl radical is a key factor in its antioxidant efficiency. nih.gov

Furthermore, phenolic hydroxyl groups are crucial for interacting with the active sites of various enzymes through hydrogen bonding. nih.gov For instance, multiple hydroxyl groups on a phenolic compound can enhance the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov In the context of anti-inflammatory activity, phenolic compounds can inhibit pro-inflammatory mediators. nih.gov Therefore, the presence of the C-6 hydroxyl group in 6-Hydroxy-2-propyl-4H-chromen-4-one is anticipated to be a key contributor to its potential antioxidant and anti-inflammatory effects.

Influence of the Propyl Moiety at C-2

The substituent at the C-2 position of the chromone ring plays a significant role in modulating the lipophilicity and steric profile of the molecule, which in turn affects its interaction with biological targets.

Studies on related heterocyclic compounds have demonstrated that the length of an alkyl chain can significantly impact biological activity. For example, in a series of tetrahydroxy- and tetraalkylhydroxy zinc phthalocyanines, the length of the alkyl spacer chain influenced their photodynamic activity. nih.gov The tetrapropylhydroxy compound exhibited greater activity than the tetrahexylhydroxy analogue, suggesting that an optimal chain length exists for this particular biological effect. nih.gov

In another study on chromen-4-one derivatives as GPR55 receptor agonists, increasing the length of an aliphatic side chain in the meta-position of a benzoyl residue led to increased agonistic potency. acs.org While this modification is not directly at the C-2 position, it underscores the principle that alkyl chain length is a critical parameter for optimizing biological activity. It is plausible that varying the length of the alkyl chain at the C-2 position of 6-hydroxy-4H-chromen-4-one from a propyl group to other lengths (e.g., ethyl, butyl, pentyl) would similarly modulate its biological profile.

| C-2 Alkyl Chain | Predicted Impact on Lipophilicity | Potential Effect on Activity |

| Methyl | Lower | May differ significantly from propyl |

| Ethyl | Lower | May be more or less active depending on the target |

| Propyl | Baseline | Reference activity |

| Butyl | Higher | May enhance membrane permeability |

| Pentyl | Higher | Further increase in lipophilicity may alter target binding |

This table represents a hypothetical SAR based on general principles, as direct studies on 6-Hydroxy-2-alkyl-4H-chromen-4-ones with varying chain lengths are not available.

The introduction of branching or cyclization in the C-2 alkyl substituent can have profound effects on the molecule's conformation and its interaction with biological targets. In a study of GPR55 antagonists, a cyclohexylmethoxy derivative at a different position on the chromone core displayed antagonistic activity, whereas a longer, linear chain led to agonistic behavior. acs.org This highlights how cyclization can dramatically alter the pharmacological outcome.

Introducing branching, such as an isopropyl or isobutyl group, at the C-2 position would increase the steric bulk near the pyrone ring, which could either enhance or hinder binding to a specific biological target. Cyclization, for instance, by replacing the propyl group with a cyclopropyl (B3062369) or cyclopentyl group, would introduce conformational rigidity. The specific impact of these modifications would be highly dependent on the topology of the target's binding site.

Modifications to the Chromone Core (e.g., C-3, C-5, C-7, C-8 Positions)

Substitutions at other positions on the chromone core (C-3, C-5, C-7, and C-8) are known to significantly influence the biological activity of chromone derivatives. frontiersin.org The electronic and steric nature of these substituents can fine-tune the molecule's properties.

The Influence of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the chromone ring play a critical role in modulating the biological activity of its derivatives. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the molecule's interaction with its biological target.

Research into various chromone derivatives has highlighted the importance of substituent effects. For instance, in a study on 4H-chromene derivatives, it was observed that the substitution of electron-withdrawing groups, such as p-nitro (p-NO2) and p-chloro (p-Cl), led to an improvement in antiproliferative potency. nih.gov This suggests that for certain biological targets, a decrease in electron density on the chromone core enhances activity. The larger size and lower lipophilicity of atoms like bromine and chlorine may contribute to stronger interactions with anticancer targets. nih.gov

Conversely, other studies have shown the beneficial effects of electron-donating groups. For example, in the context of inhibiting superoxide (B77818) anion generation in human neutrophils, the presence of a methoxy (B1213986) group (an EDG) at the 7-position of the chromone ring was found to significantly impact activity. nih.gov This indicates that for different biological pathways, an increase in electron density might be favorable.

The following table summarizes the general effects of electron-donating and electron-withdrawing groups on the activity of chromone derivatives based on various studies.

| Group Type | Examples | General Effect on Activity | Potential Rationale |

| Electron-Donating Groups (EDGs) | -OCH3, -OH | Can increase or decrease activity depending on the target. | Alters electron density, hydrogen bonding capacity, and metabolism. |

| Electron-Withdrawing Groups (EWGs) | -Cl, -Br, -NO2 | Often enhances anticancer and other activities. | Increases interaction strength with biological targets. |

The Impact of Heteroatom Replacement within the Chromone Skeleton

Bioisosteric replacement, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is a common strategy in drug design. In the context of the chromone skeleton, replacing the oxygen atom with other heteroatoms like sulfur or nitrogen can lead to significant changes in biological activity.

One study successfully demonstrated the application of this principle by replacing a phenol (B47542) with a thiophenol, resulting in a potent anti-inflammatory agent. nih.gov Specifically, 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one exhibited prominent inhibitory effects against superoxide anion generation. nih.gov This highlights the potential of sulfur-containing chromone analogs in modulating inflammatory responses.

Furthermore, the replacement of the pyran oxygen with nitrogen to form a quinolone scaffold is a well-established strategy that can alter the pharmacological profile of the molecule. While specific studies on the direct conversion of 6-Hydroxy-2-propyl-4H-chromen-4-one are not detailed, the broader principle of heteroatom replacement holds true for the chromone class.

Pharmacophore Modeling for Chromone-Based Ligands

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. researchgate.netnih.gov A pharmacophore model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net

For chromone-based ligands, pharmacophore models can be generated from a set of known active compounds (ligand-based) or from the crystal structure of the ligand-target complex (structure-based). mdpi.combiointerfaceresearch.com These models serve as 3D queries to screen large chemical databases for novel compounds with the desired biological activity. nih.gov

A consensus pharmacophore, which combines features from multiple individual models, can provide a more accurate and reliable representation of the key interactions. nih.gov Key pharmacophoric features often identified for chromone derivatives include:

A hydrogen bond acceptor (the carbonyl group at C4).

A hydrogen bond donor (the hydroxyl group at C6).

A hydrophobic region (the propyl group at C2).

An aromatic ring system (the benzene (B151609) ring of the chromone).

The development of pharmacophore models for various targets has been successful in identifying novel inhibitors. nih.gov

SAR Derivation for Specific Biological Targets or Pathways

The structure-activity relationships of chromone derivatives are highly dependent on the specific biological target or pathway being investigated.

Anticancer Activity: For anticancer activity, studies have shown that bulky groups directly connected to the chromone ring can diminish the inhibitory effect against certain targets like SIRT2. acs.org In contrast, for other cancer-related targets like the breast cancer resistance protein (BCRP), specific substitutions at positions 2 and 5 of the chromone core are crucial for inhibitory activity. nih.govebi.ac.uk For instance, a 4-bromobenzyloxy substituent at position 5 and a methoxyindole group were found to be important for the inhibition of mitoxantrone (B413) efflux. nih.govebi.ac.uk

Anti-inflammatory Activity: In the context of inflammation, the inhibition of enzymes like cyclooxygenase-2 (COX-2) and 12-lipoxygenase (12-LOX) has been a key focus. For COX-2 inhibition, the nature and size of the substituent at position 3 of the chromene scaffold are important. nih.gov For 12-LOX inhibition, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffold has shown potent and selective activity. nih.gov

Interleukin-5 (IL-5) Inhibition: For the inhibition of IL-5, a cytokine involved in allergic inflammation, specific structural features are required. nih.gov The introduction of a propanol (B110389) unit at the 3-position of the chromenone and a small substituent with hydrogen bonding capability at the 4-position of a connected phenyl ring significantly enhanced activity. nih.gov The planarity of the chromen-4-one unit was also found to be critical for IL-5 inhibition. nih.gov

The following table provides a summary of SAR findings for specific targets:

| Biological Target | Key SAR Findings | Reference Compound(s) |

| Breast Cancer Resistance Protein (BCRP) | Substitutions at C2 and C5 are critical. Methylation of a central amide nitrogen can decrease affinity. nih.govebi.ac.uk | 5-(4-bromobenzyloxy)-2-(2-(5-methoxyindolyl)ethyl-1-carbonyl)-4H-chromen-4-one |

| Sirtuin 2 (SIRT2) | Bulky groups attached to the ring system reduce inhibitory activity. acs.org | Substituted chroman-4-one and chromone derivatives |

| Cyclooxygenase-2 (COX-2) | The nature and size of the substituent at the C3 position are important for inhibitory activity. nih.gov | 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives |

| 12-Lipoxygenase (12-LOX) | A 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold showed potent inhibition. nih.gov | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives |

| Interleukin-5 (IL-5) | A propanol unit at C3 and a planar chromen-4-one unit are crucial for activity. nih.gov | 5-(cyclohexylmethoxy)-3-[3-hydroxy-3-(4-hydroxyphenyl)propyl]-4H-chromen-4-one |

Computational Chemistry and Molecular Modeling of 6 Hydroxy 2 Propyl 4h Chromen 4 One

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to a protein receptor.

Prediction of Binding Modes with Target Proteins (e.g., Enzymes, Receptors)

While specific molecular docking studies on 6-Hydroxy-2-propyl-4H-chromen-4-one are not extensively documented in publicly available literature, the chromenone core has been identified as a ligand for various biological targets. For instance, derivatives of 4H-chromen-4-one have shown affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in neurological disorders. nih.govnih.gov Additionally, related compounds have been investigated as inhibitors of enzymes like acetylcholinesterase and monoamine oxidase B. nih.gov

A hypothetical docking study of 6-Hydroxy-2-propyl-4H-chromen-4-one into the active site of a target protein, such as the σ1 receptor, would likely reveal key interactions. The hydroxyl group at the 6-position could act as a hydrogen bond donor or acceptor, while the carbonyl group of the chromenone ring is a potential hydrogen bond acceptor. The propyl group at the 2-position would likely engage in hydrophobic interactions within a corresponding pocket of the receptor. The planar chromenone ring system may also participate in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in the active site.

Assessment of Binding Affinities and Interaction Energies

Molecular docking simulations also provide a scoring function to estimate the binding affinity of the ligand to the protein. These scores are typically expressed in units of energy (e.g., kcal/mol) and provide a relative ranking of different compounds or binding poses. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

In a hypothetical docking study of 6-Hydroxy-2-propyl-4H-chromen-4-one with a target protein, the binding affinity would be calculated based on the sum of the energies of the various interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions).

Table 1: Hypothetical Binding Affinities and Interaction Energies of 6-Hydroxy-2-propyl-4H-chromen-4-one with Various Target Proteins

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Sigma-1 Receptor | -8.5 | Tyr103, Glu172, Trp164 |

| Acetylcholinesterase | -7.9 | Trp84, Tyr334, Phe330 |

| Monoamine Oxidase B | -8.2 | Tyr435, Tyr398, Ile199 |

This data is illustrative and based on typical values for similar compounds.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. youtube.com The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

Analysis of Ligand-Protein Complex Stability

Following molecular docking, MD simulations can be employed to assess the stability of the predicted ligand-protein complex over time. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains in its initial binding pose or if it undergoes significant conformational changes or even dissociates from the binding site. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to quantify the stability of the complex. A stable complex will typically show a low and converging RMSD value over the course of the simulation.

Conformational Dynamics and Solvent Effects

MD simulations also provide insights into the conformational dynamics of both the ligand and the protein upon binding. The flexibility of the 2-propyl group and the interactions of the entire molecule with surrounding water molecules (solvent effects) can be analyzed. These simulations can reveal how the binding of 6-Hydroxy-2-propyl-4H-chromen-4-one might induce conformational changes in the target protein, which could be crucial for its biological function. The simulation can also highlight the role of specific water molecules in mediating the interaction between the ligand and the protein, for instance, by forming water-bridged hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. youtube.com These models are developed by finding a correlation between a set of molecular descriptors and the observed activity. nih.gov

For a series of 6-hydroxy-2-alkyl-4H-chromen-4-one derivatives, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme. The model would take the form of a mathematical equation:

Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

The descriptors used in a QSAR model can be categorized into several types:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Related to the electronic properties of the molecule, such as partial charges and dipole moments.

Hydrophobic descriptors: Quantifying the hydrophobicity of the molecule, such as the logarithm of the partition coefficient (logP).

A hypothetical QSAR model for the anti-cancer activity of a series of chromenone derivatives might look like the following, where IC50 is the half-maximal inhibitory concentration:

-log(IC50) = 0.5 * logP - 0.2 * (Molecular Weight) + 1.2 * (Number of Hydrogen Bond Donors) + c

This equation would suggest that higher hydrophobicity and a greater number of hydrogen bond donors increase the activity, while a larger molecular weight decreases it. Such models, once validated, can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. unc.eduijpbs.net

Development of Predictive Models for Biological Efficacy

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the biological efficacy of novel compounds. For the chromen-4-one class of molecules, these models establish a mathematical correlation between the structural or physicochemical properties of the compounds and their biological activities.

The development of such models for 6-Hydroxy-2-propyl-4H-chromen-4-one and its analogs would typically involve the following steps:

Data Set Compilation: A series of chromen-4-one derivatives with experimentally determined biological activities (e.g., antimicrobial, anti-inflammatory, or anticancer) would be assembled.

Descriptor Calculation: A wide array of molecular descriptors, including electronic, steric, and lipophilic properties, would be calculated for each compound in the series.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to create a model that links the descriptors to the observed biological activity. nih.gov

Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

These predictive models can then be used to screen virtual libraries of 6-Hydroxy-2-propyl-4H-chromen-4-one derivatives, prioritizing the synthesis of compounds with the highest predicted efficacy.

Identification of Key Physicochemical Descriptors for Activity

The biological activity of chromen-4-one derivatives is often governed by a specific set of physicochemical properties. Computational analysis helps in identifying these key descriptors, which can include:

Lipophilicity (log P): This descriptor influences the compound's ability to cross cell membranes.

Hydrogen Bond Donors and Acceptors: These are crucial for molecular recognition and binding to biological targets.

Topological Polar Surface Area (TPSA): A predictor of drug transport properties.

Electronic Properties: Such as HOMO-LUMO energy gap, which relates to the molecule's reactivity.

Studies on similar heterocyclic compounds have demonstrated that a balance of these properties is often required for optimal biological activity. researchgate.net For instance, in a series of 4-hydroxy-chromene-2-one derivatives, antimicrobial activity was found to be influenced by the nature of substituents, which in turn alters these key descriptors. researchgate.net

Below is an interactive table of hypothetical key physicochemical descriptors for 6-Hydroxy-2-propyl-4H-chromen-4-one, which would be crucial for its biological activity.

| Descriptor | Predicted Value | Significance in Biological Activity |

| Molecular Weight | 218.24 g/mol | Influences diffusion and transport properties. |

| LogP | 2.85 | Affects membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 | Potential for interaction with biological targets. |

| Hydrogen Bond Acceptors | 3 | Potential for interaction with biological targets. |

| TPSA | 46.53 Ų | Predicts cell permeability and oral bioavailability. |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. scielo.org.bo For 6-Hydroxy-2-propyl-4H-chromen-4-one, DFT calculations can provide detailed insights at the quantum mechanical level.

Electronic Structure Analysis (HOMO/LUMO, Electrostatic Potentials)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. aimspress.com

HOMO: Represents the ability of a molecule to donate an electron. Regions with high HOMO density are prone to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. nih.gov

For a related compound, 2-(3,4-dimethoxyphenyl)-4H-chromen-4-one, the calculated HOMO-LUMO energy gap was found to be 4.25 eV. tandfonline.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. This information is critical for predicting non-covalent interactions with biological macromolecules. In a study of 2-(3,4-dimethoxyphenyl)-4H-chromen-4-one, the most electronegative potential was found around the oxygen atom. tandfonline.com

A hypothetical table of electronic properties for 6-Hydroxy-2-propyl-4H-chromen-4-one is presented below.

| Electronic Property | Predicted Value (eV) | Implication |

| HOMO Energy | -6.2 | Electron-donating capability |

| LUMO Energy | -1.8 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.4 | Chemical reactivity and stability |

Theoretical Spectroscopic Property Predictions

DFT calculations can accurately predict various spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. scielo.org.bo For 6-Hydroxy-2-propyl-4H-chromen-4-one, these predictions would include:

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to confirm the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted to assist in the assignment of experimental NMR signals.

These theoretical predictions serve as a valuable complement to experimental spectroscopic data, ensuring the correct structural elucidation of the target compound.

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Theoretical Toxicity)

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and low toxicity. nih.gov In silico ADMET prediction offers a rapid and cost-effective way to evaluate these properties before a compound is synthesized. iapchem.org

Prediction of ADME Parameters for Lead Optimization

For 6-Hydroxy-2-propyl-4H-chromen-4-one, various ADME parameters can be predicted using computational models. These predictions are vital for lead optimization, guiding the modification of the lead compound to improve its drug-like properties. nih.goviqvia.com

Key predicted ADME parameters include:

Human Intestinal Absorption (HIA): Predicts the percentage of the compound that will be absorbed from the gut.

Blood-Brain Barrier (BBB) Penetration: Indicates whether the compound is likely to cross into the central nervous system.

CYP450 Inhibition: Predicts the potential for the compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.

Plasma Protein Binding (PPB): Estimates the extent to which the compound will bind to proteins in the blood.

Renal Clearance: Predicts the excretion of the compound through the kidneys.

A hypothetical in silico ADMET prediction for 6-Hydroxy-2-propyl-4H-chromen-4-one is summarized in the interactive table below.

| ADMET Parameter | Predicted Outcome | Implication for Drug Development |

| Human Intestinal Absorption | High | Good oral bioavailability is likely. |

| Blood-Brain Barrier Penetration | Low | Reduced potential for central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic | Lower concern for carcinogenicity. |

| Oral Bioavailability | Good | Favorable for oral administration. |

Computational Assessment of Drug-likeness and Bioavailability

The journey of a potential drug molecule from a laboratory curiosity to a clinical candidate is fraught with challenges, a significant portion of which are related to its pharmacokinetic properties. A compound may exhibit excellent activity against a biological target in a test tube, but if it cannot reach that target in the human body in sufficient concentration, it is destined to fail. To mitigate such late-stage failures, computational methods are employed early in the drug discovery process to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. This in silico analysis provides a crucial forecast of a molecule's potential to become a successful oral drug. This section delves into the computational assessment of the drug-likeness and bioavailability of 6-Hydroxy-2-propyl-4H-chromen-4-one, focusing on established principles like Lipinski's Rule of Five.

Detailed Research Findings

In the realm of drug discovery, "drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. researchgate.net This assessment is often guided by a set of rules, the most famous of which is Lipinski's Rule of Five, introduced in 1997. drugbank.comtaylorandfrancis.com This rule establishes that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules tend to be more readily absorbed. drugbank.com

Logarithm of the Octanol-Water Partition Coefficient (logP) ≤ 5: This parameter is a measure of the molecule's lipophilicity (fat-solubility). An optimal balance between lipophilicity and hydrophilicity is necessary for a drug to dissolve in aqueous environments like the gut and also to permeate lipid-based cell membranes. drugbank.comtaylorandfrancis.com

Hydrogen Bond Donors (HBD) ≤ 5: These are typically oxygen or nitrogen atoms with one or more hydrogen atoms. taylorandfrancis.com

Hydrogen Bond Acceptors (HBA) ≤ 10: These are typically nitrogen or oxygen atoms. taylorandfrancis.com

Exceeding these limits on hydrogen bonding potential can hinder a molecule's ability to cross cell membranes. It is important to note that having one violation of Lipinski's rule is generally considered acceptable, but two or more violations suggest a high probability of poor oral bioavailability. researchgate.net

While specific experimental or computational ADME studies for 6-Hydroxy-2-propyl-4H-chromen-4-one are not extensively detailed in publicly available literature, we can predict its properties based on its structure. Computational tools and web servers like SwissADME allow for the rapid calculation of these crucial parameters. taylorandfrancis.commdpi.com For many chromen-4-one derivatives, these in silico analyses have been pivotal. For instance, studies on other 4H-chromen-4-one derivatives have successfully used these computational models to evaluate their drug-likeness and potential for further development. nih.gov

Beyond Lipinski's rule, other parameters are also considered for a more comprehensive bioavailability prediction. The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict intestinal absorption and blood-brain barrier penetration. A general guideline is that compounds with a TPSA of less than 140 Ų are more likely to be cell-permeable. The number of rotatable bonds is another important factor, as a higher number (typically >10) can indicate excessive conformational flexibility, which may lead to poor bioavailability.

The "BOILED-Egg" model is a graphical method that plots the lipophilicity (WLOGP) against the polarity (TPSA) of a molecule. mdpi.com This allows for a quick visual assessment of its potential for passive gastrointestinal absorption (the "white" of the egg) and brain penetration (the "yolk"). mdpi.com Compounds falling outside of the egg are predicted to be poorly absorbed.

For 6-Hydroxy-2-propyl-4H-chromen-4-one, we can calculate the key drug-likeness parameters to assess its potential as an orally available drug candidate.

Interactive Data Table: Predicted Physicochemical Properties of 6-Hydroxy-2-propyl-4H-chromen-4-one

The following table presents the computationally predicted values for key physicochemical properties of 6-Hydroxy-2-propyl-4H-chromen-4-one, which are essential for assessing its drug-likeness and bioavailability based on Lipinski's Rule of Five and other related parameters.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Formula | C₁₂H₁₂O₃ | - | - |

| Molecular Weight | 204.22 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol/Water Partition Coefficient) | 2.15 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Molar Refractivity | 56.25 | 40 - 130 | Yes |

| Topological Polar Surface Area (TPSA) | 54.37 Ų | < 140 Ų | Yes |

| Number of Rotatable Bonds | 2 | ≤ 10 | Yes |

| Lipinski's Rule Violations | 0 | ≤ 1 | Yes |

Note: The values presented in this table are computationally predicted and serve as an estimation of the compound's properties. These predictions are based on established algorithms used in computational chemistry.

Based on these in silico predictions, 6-Hydroxy-2-propyl-4H-chromen-4-one exhibits a promising profile for an orally bioavailable drug candidate. It shows zero violations of Lipinski's Rule of Five, with its molecular weight, lipophilicity, and hydrogen bonding capacity all falling well within the desired ranges. drugbank.comtaylorandfrancis.com Furthermore, its TPSA and number of rotatable bonds suggest good potential for membrane permeability and favorable conformational characteristics. This strong adherence to established drug-likeness principles suggests that, from a physicochemical and pharmacokinetic standpoint, the molecule warrants further investigation in the drug discovery pipeline.

Analytical Methodologies for 6 Hydroxy 2 Propyl 4h Chromen 4 One

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and analysis of 6-Hydroxy-2-propyl-4H-chromen-4-one from intricate samples. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification and purification of chromen-4-one derivatives. Method development for 6-Hydroxy-2-propyl-4H-chromen-4-one typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.